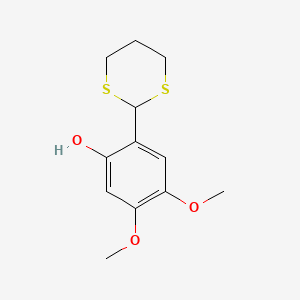
Zinc 2-Ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc 2-Ethylhexanoate, also known as Zinc bis(2-ethylhexanoate), is an organometallic compound widely used in various industrial applications. It is a zinc salt of 2-ethylhexanoic acid and is typically found as a viscous liquid. This compound is known for its solubility in organic solvents and its role as a catalyst in numerous chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Zinc 2-Ethylhexanoate is commonly synthesized through the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction proceeds as follows: [ \text{ZnO} + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Zn(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of zinc oxide to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful addition of zinc oxide to a solution of 2-ethylhexanoic acid, followed by heating and stirring to facilitate the reaction. The resulting product is then purified to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Zinc 2-Ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, promoting the conversion of organic substrates to their oxidized forms.
Polymerization: It is used as a catalyst in the polymerization of certain monomers, aiding in the formation of polymers.
Hydrogenation: It can facilitate hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Polymerization: Monomers such as styrene or acrylates are used, with the reaction conditions varying depending on the desired polymer properties.
Hydrogenation: Hydrogen gas is used, often in the presence of a solvent, under high pressure and temperature.
Major Products Formed:
Oxidation: Oxidized organic compounds such as alcohols, ketones, or carboxylic acids.
Polymerization: Polymers with specific properties tailored to industrial applications.
Hydrogenation: Saturated organic compounds.
科学的研究の応用
Zinc 2-Ethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is employed in the preparation of zinc-containing enzymes and other biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of coatings, adhesives, and sealants, as well as in the manufacture of polyurethane foams and elastomers
作用機序
The mechanism by which Zinc 2-Ethylhexanoate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by providing a surface for the reactants to interact, lowering the activation energy required for the reaction to proceed. The zinc ion in the compound acts as a Lewis acid, coordinating with electron-rich species and stabilizing reaction intermediates .
類似化合物との比較
Zinc Acetate: Another zinc salt used in similar applications but with different solubility and reactivity properties.
Zinc Propionate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Zinc Stearate: Used as a lubricant and release agent, with different solubility and melting point compared to Zinc 2-Ethylhexanoate.
Uniqueness: this compound is unique due to its balance of solubility in organic solvents and its effectiveness as a catalyst in a wide range of reactions. Its long carbon chain provides stability and compatibility with various industrial processes, making it a versatile and valuable compound .
特性
CAS番号 |
136-53-2 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


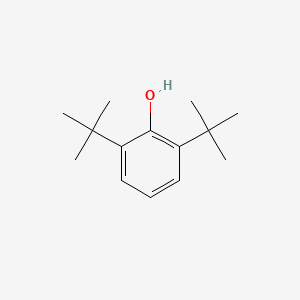
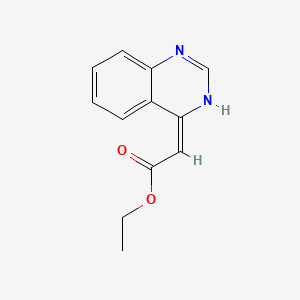
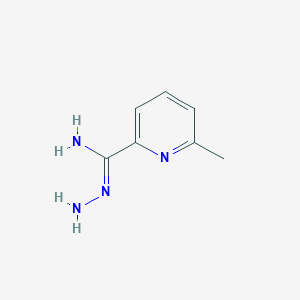
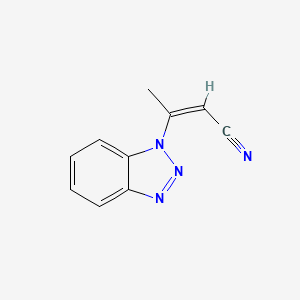

![S-[2-(4-hydroxyanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B1173571.png)
